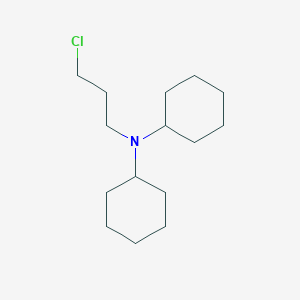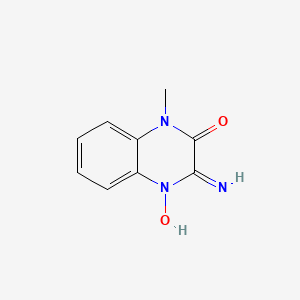![molecular formula C17H22N2O B14346461 1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one CAS No. 91074-00-9](/img/structure/B14346461.png)
1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one is a chemical compound known for its unique structure and properties. It contains a pyridine ring substituted with diethylamino and dimethyl groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with acetone in the presence of a base to form the intermediate, which is then cyclized to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible at the diethylamino group, often using reagents like alkyl halides.
Major Products: The major products depend on the specific reaction conditions and reagents used, but typically include derivatives with modified functional groups
Scientific Research Applications
1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one can be compared with similar compounds such as:
4-(Diethylamino)benzaldehyde: Shares the diethylamino group but lacks the pyridine ring.
2,6-Dimethylpyridine: Contains the pyridine ring with dimethyl substitutions but lacks the diethylamino group.
N,N-Diethylaniline: Contains the diethylamino group attached to an aromatic ring but lacks the pyridine structure.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications .
Properties
CAS No. |
91074-00-9 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
1-[4-(diethylamino)phenyl]-2,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C17H22N2O/c1-5-18(6-2)15-7-9-16(10-8-15)19-13(3)11-17(20)12-14(19)4/h7-12H,5-6H2,1-4H3 |
InChI Key |
BXRFKFFSSHUUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=CC(=O)C=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)

![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)



![3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid](/img/structure/B14346418.png)
![9,10-Diazadispiro[3.0.3~5~.3~4~]undecane](/img/structure/B14346423.png)




